Cas no 2229481-79-0 (2-3-(difluoromethoxy)phenylethanimidamide)

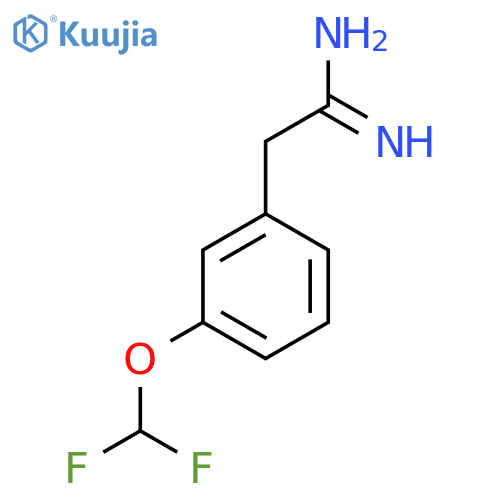

2229481-79-0 structure

商品名:2-3-(difluoromethoxy)phenylethanimidamide

2-3-(difluoromethoxy)phenylethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(difluoromethoxy)phenylethanimidamide

- 2-[3-(difluoromethoxy)phenyl]ethanimidamide

- EN300-1955049

- 2229481-79-0

-

- インチ: 1S/C9H10F2N2O/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H3,12,13)

- InChIKey: UEHYSNMHXQWVFX-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=CC(=C1)CC(=N)N)F

計算された属性

- せいみつぶんしりょう: 200.07611927g/mol

- どういたいしつりょう: 200.07611927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 59.1Ų

2-3-(difluoromethoxy)phenylethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1955049-5.0g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1955049-0.1g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1955049-1g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1955049-0.05g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1955049-2.5g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1955049-0.5g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1955049-10.0g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1955049-5g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1955049-0.25g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1955049-1.0g |

2-[3-(difluoromethoxy)phenyl]ethanimidamide |

2229481-79-0 | 1g |

$986.0 | 2023-06-02 |

2-3-(difluoromethoxy)phenylethanimidamide 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

2229481-79-0 (2-3-(difluoromethoxy)phenylethanimidamide) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量